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Compound of Interest

Compound Name: 2,4-Difluorobenzonitrile

Cat. No.: B042561

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-
Difluorobenzonitrile (CAS No. 3939-09-1), a key building block in pharmaceutical and
materials science. This document presents tabulated nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols
to aid in the replication and interpretation of these results.

Chemical Structure and Properties

e |UPAC Name: 2,4-difluorobenzonitrile

Molecular Formula: C7H3F2N[1]

Molecular Weight: 139.10 g/mol [1]

Appearance: White crystalline solid[2]

Melting Point: 47-49 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,4-
Difluorobenzonitrile. The following data has been reported for *H and 3C NMR spectra.
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3C NMR Spectral Data

The 13C NMR spectrum of 2,4-Difluorobenzonitrile shows seven distinct signals
corresponding to the seven carbon atoms in the molecule.

Carbon Atom Chemical Shift () ppm

c1l 98.4 (dd, J=29.3, 4.9 Hz)
Cc2 165.7 (dd, J=258.8, 12.2 Hz)
c3 105.5 (dd, J=28.3, 3.9 Hz)
c4 165.7 (dd, J=267.6, 13.2 Hz)
C5 134.8 (dd, J=11.2, 2.0 Hz)
C6 112.9 (dd, J=22.5, 3.9 Hz)
CN 113.8 (t, J=3.4 Hz)

Note: Data acquired on a Bruker AM-270 instrument. Coupling constants (J) are given in Hertz
(Hz). The multiplicities (dd = doublet of doublets, t = triplet) arise from coupling with adjacent
fluorine atoms.

'H NMR Spectral Data

The *H NMR spectrum of 2,4-Difluorobenzonitrile displays three signals in the aromatic
region, corresponding to the three protons on the benzene ring.

Chemical Shift () o Coupling Constants
Proton Atom Multiplicity .
ppm (J) inHz
H-3 7.25-7.15 m
H-5 7.38-7.28 m
H-6 7.84-7.75 m

Note: 'm' denotes a multiplet. Due to the complex coupling with two fluorine atoms and other
protons, the signals appear as multiplets.
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Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of 2,4-Difluorobenzonitrile provides
information about the vibrational modes of its functional groups. The spectrum was recorded in

the region of 200-4000 cm~1.

Wavenumber (cm~?) Intensity Vibrational Assignment
3085 Medium C-H stretch

2235 Strong C=N stretch

1615 Strong C=C aromatic ring stretch
1580 Strong C=C aromatic ring stretch
1510 Very Strong C=C aromatic ring stretch
1440 Medium C-H in-plane bend

1280 Strong C-F stretch

1250 Strong C-F stretch

1140 Strong C-H in-plane bend

870 Strong C-H out-of-plane bend
680 Medium Ring deformation

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2,4-Difluorobenzonitrile results in a
molecular ion peak and several fragment ions, which are useful for confirming the molecular
weight and aspects of the structure.
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m/z Relative Intensity (%) Assignment

139 100.0 [M]* (Molecular lon)
112 14.3 [M - HCN]*

88 9.5 [CsH2F]*

75 4.7 [CeHs]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure
reproducibility.

NMR Spectroscopy Protocol

e Sample Preparation: A sample of 2,4-Difluorobenzonitrile (5-10 mg) is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm
NMR tube.

 Instrumentation: *H and 3C NMR spectra are typically recorded on a 400 MHz spectrometer.

[3]
o Data Acquisition:

o For *H NMR, the spectrum is referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS) at 0 ppm.[3]

o For 3C NMR, the spectrum is referenced to the solvent signal (e.g., CDCIs at 77.0 ppm).
[3]

o Standard pulse sequences are used for both *H and 13C acquisitions.

FTIR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):
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o Approximately 1-2 mg of solid 2,4-Difluorobenzonitrile is finely ground in an agate
mortar.

o The ground sample is mixed with 100-200 mg of dry, spectroscopic grade potassium
bromide (KBr).

o The mixture is then compressed in a suitable die using a hydraulic press to form a
transparent pellet.[4]

Instrumentation: The FTIR spectrum is recorded using a spectrometer, such as a Nicolet DX
or Jasco FTIR/7000 model, over a range of 4000-400 cm~1.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded and
automatically subtracted from the sample spectrum to correct for atmospheric and
instrumental interferences.

Mass Spectrometry Protocol

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or as the eluent from a gas chromatograph (GC). The sample must be
volatilized, which may require heating.

lonization: Electron lonization (EIl) is a common method for this type of molecule. The
gaseous sample molecules are bombarded with a beam of high-energy electrons (typically
70 eV), causing ionization and fragmentation.[5][6][7]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.

Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectral analysis of 2,4-

Difluorobenzonitrile.
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Caption: Workflow for the comprehensive spectral analysis of 2,4-Difluorobenzonitrile.
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H & 13C NMR Spectra
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Caption: Logical process for interpreting NMR data to confirm molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2,4-
Difluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042561#2-4-difluorobenzonitrile-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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